

Ralgro's Impact on Meat Quality: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ralgro*

Cat. No.: *B1209543*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Ralgro** (zeranol), a widely used growth-promoting implant, and its effects on key meat quality parameters in beef cattle. The information presented is collated from various scientific studies to aid in research and development within the animal health and food science sectors. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological and experimental workflows.

Comparative Analysis of Meat Quality Parameters

The use of anabolic implants like **Ralgro** is a common practice in the beef industry to enhance growth performance. However, their impact on the final meat quality is a critical consideration. The following tables summarize the reported effects of **Ralgro** on tenderness, marbling, and color, often in comparison to other commercially available implants or non-implanted control groups.

Tenderness (Warner-Bratzler Shear Force)

Tenderness is a paramount attribute for consumer satisfaction. It is most commonly measured using the Warner-Bratzler Shear Force (WBSF) test, where a lower shear force value indicates more tender meat.

Treatment Group	Shear Force (kg/lbs)	Outcome Compared to Control	Study Highlights
Ralgro Implanted Bulls	Significantly lower WBSF values	More tender	Loineye steaks from implanted bulls were significantly more tender as judged by taste panel ratings and by Warner-Bratzler shear forces. [1]
Ralgro Implanted Sahiwal x Friesian Calves	Lower (not statistically significant)	Trend towards improved tenderness	Ralgro-implanted calves had better steak tenderness, though the differences were not statistically significant.[2]
Ralgro, then Synovex, then Revalor	Higher WBSF values	Less tender	Loin steaks from steers treated with a sequence of implants including Ralgro had higher shear force values than steaks from control steers.[3]
Ralgro Implanted Bulls (vs. Non-implanted)	Higher tenderness evaluations (P<.05)	More tender	Longissimus steak tenderness evaluations were higher for implanted slaughter groups compared to the non-implanted lightweight group.[4]

Marbling (Intramuscular Fat Content)

Marbling, the intramuscular fat within the muscle, is a key determinant of quality grade, flavor, and juiciness.

Treatment Group	Marbling Score/Fat %	Outcome Compared to Control	Study Highlights
Ralgro Implanted Bulls	No significant effect on final quality grades	Neutral	Implanting did not affect final quality grades, which are largely determined by marbling.[1]
Ralgro Implanted Sahiwal x Friesian Calves	Higher (not statistically significant)	Trend towards increased marbling	Ralgro-implanted calves showed better marbling scores, but the differences were not statistically significant.[2]
Ralgro in an implant program	Lower percentage of Choice and Prime carcasses	Negative impact on quality grade	Steers receiving three successive implants, including an initial Ralgro implant, had lower percentages of Choice and Prime carcasses than the control group.[3]
Ralgro Implanted Bulls (vs. Non-implanted)	No significant effect on marbling scores	Neutral	Marbling scores were not affected by implantation in this study.[4]

Color

Meat color is a crucial factor influencing a consumer's purchasing decision, with a bright, cherry-red color being most desirable for beef.

Treatment Group	Color Measurement	Outcome Compared to Control	Study Highlights
Ralgro Implanted Bulls	Not affected	Neutral	The color of the lean meat was not affected by implanting.[1]
Electrically Stimulated Carcasses from Ralgro-implanted bulls	Not affected	Neutral	Electrical stimulation did not affect lean color in either implanted or non-implanted bulls.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of meat quality parameters.

Warner-Bratzler Shear Force (WBSF) for Tenderness

This protocol is a standardized method for the objective measurement of meat tenderness.

- **Sample Preparation:** Steaks (typically Longissimus lumborum) of a standardized thickness (e.g., 1 inch) are removed from the carcass.
- **Cooking:** Steaks are cooked to a consistent internal temperature (e.g., 71°C or 160°F) using a controlled method like an impingement oven to ensure uniformity.
- **Cooling:** After cooking, the steaks are chilled for a standardized period (e.g., overnight at 2-5°C).
- **Coring:** A minimum of six cylindrical cores (e.g., 1.27 cm diameter) are removed from each steak, parallel to the muscle fiber orientation.
- **Shearing:** Each core is sheared once through its center, perpendicular to the muscle fibers, using a Warner-Bratzler shear machine. The machine records the peak force required to shear the sample.

- **Data Analysis:** The average of the peak shear force values for all cores from a single steak is reported as the WBSF value.

Intramuscular Fat (Marbling) Determination via Solvent Extraction

This method quantifies the amount of intramuscular fat.

- **Sample Preparation:** A sample of muscle tissue is freeze-dried and then ground into a fine powder.
- **Extraction:** A known weight of the dried muscle powder is placed in a thimble and subjected to continuous extraction with a solvent (e.g., petroleum ether or a chloroform-methanol mixture) in a Soxhlet apparatus for several hours.
- **Solvent Evaporation:** After extraction, the solvent containing the dissolved fat is evaporated, leaving behind the fat residue.
- **Gravimetric Analysis:** The flask with the dried fat residue is weighed. The weight of the intramuscular fat is determined by subtracting the initial weight of the empty flask.
- **Calculation:** The percentage of intramuscular fat is calculated as: $(\text{weight of fat} / \text{initial weight of muscle sample}) \times 100$.

Instrumental Color Measurement (Hunter Lab*)

This protocol uses a spectrophotometer to objectively measure meat color.

- **Sample Preparation:** A fresh-cut surface of the meat is allowed to "bloom" (oxygenate) for a standardized period (e.g., 30-60 minutes) at a controlled temperature.
- **Instrumentation:** A calibrated spectrophotometer or colorimeter (e.g., HunterLab MiniScan) is used to take measurements from the bloomed surface.
- **Color Space:** Measurements are recorded in the CIE Lab* color space:
 - **L*:** Represents lightness (0 = black, 100 = white).

- *a*: Represents redness (+*a*) to greenness (-*a*^{*}).
- *b*: Represents yellowness (+*b*) to blueness (-*b*^{*}).
- Data Collection: Multiple readings are taken from different locations on the muscle surface and averaged to ensure a representative measurement.

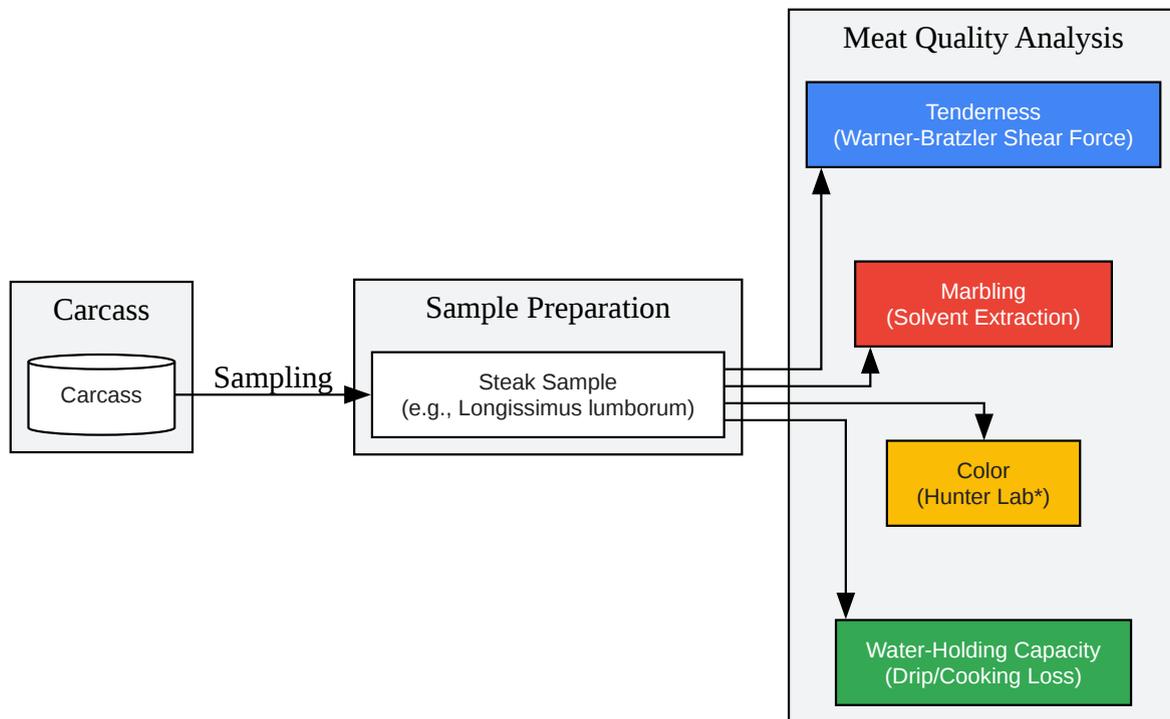
Water-Holding Capacity (Drip Loss and Cooking Loss)

These measurements assess the ability of meat to retain water, which impacts juiciness and yield.

- Drip Loss:
 - A standardized sample of raw meat is weighed.
 - The sample is suspended in a sealed container for a specific period (e.g., 24-48 hours) at a controlled temperature (e.g., 4°C).
 - After the storage period, the sample is reweighed.
 - Drip loss is calculated as: $[(\text{initial weight} - \text{final weight}) / \text{initial weight}] \times 100$.
- Cooking Loss:
 - A standardized sample of raw meat is weighed.
 - The sample is cooked to a specific internal temperature.
 - After cooking, the sample is cooled to room temperature and reweighed.
 - Cooking loss is calculated as: $[(\text{raw weight} - \text{cooked weight}) / \text{raw weight}] \times 100$.

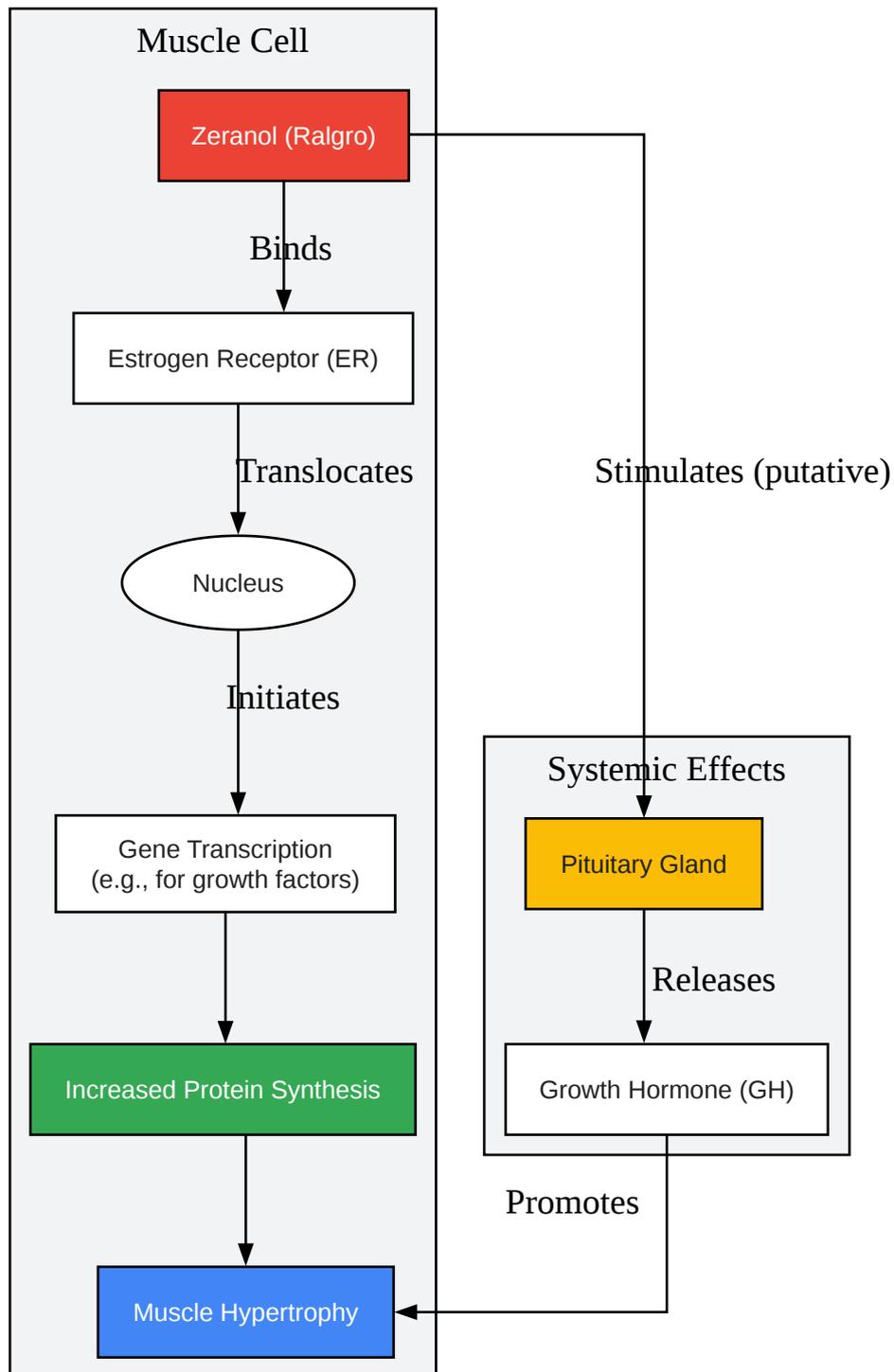
Visualizations

The following diagrams illustrate the experimental workflow for meat quality assessment and the putative signaling pathway of zeranol.



[Click to download full resolution via product page](#)

Experimental workflow for meat quality assessment.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. newprairiepress.org [newprairiepress.org]
- 2. researchgate.net [researchgate.net]
- 3. Implant program effects on performance and carcass quality of steer calves finished for 212 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Ralgro's Impact on Meat Quality: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1209543#validating-ralgro-s-effect-on-meat-quality-parameters>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com